molecular formula C11H12N2O2 B11900981 3-(Dimethoxymethyl)-1,6-naphthyridine

3-(Dimethoxymethyl)-1,6-naphthyridine

Cat. No.: B11900981
M. Wt: 204.22 g/mol
InChI Key: QHEGYTZIGYYCPM-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-1,6-naphthyridine: is a heterocyclic compound that features a naphthyridine core with a dimethoxymethyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)-1,6-naphthyridine typically involves the reaction of 1,6-naphthyridine with dimethoxymethane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethyl)-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced naphthyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(Dimethoxymethyl)-1,6-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    1,6-Naphthyridine: The parent compound without the dimethoxymethyl group.

    3-Methoxymethyl-1,6-naphthyridine: A similar compound with a single methoxymethyl group.

    3-(Dimethylamino)methyl-1,6-naphthyridine: A related compound with a dimethylamino group instead of the dimethoxymethyl group.

Uniqueness: 3-(Dimethoxymethyl)-1,6-naphthyridine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(dimethoxymethyl)-1,6-naphthyridine

InChI

InChI=1S/C11H12N2O2/c1-14-11(15-2)9-5-8-6-12-4-3-10(8)13-7-9/h3-7,11H,1-2H3

InChI Key

QHEGYTZIGYYCPM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C2C=CN=CC2=C1)OC

Origin of Product

United States

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